3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
This compound, also known as 3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide, has a CAS Number of 1005582-49-9 . It has a molecular weight of 351.38 . The IUPAC name is 3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15F2N5OS/c1-3-22-6(2)8(5-20-22)7-4-9(13(16)17)21-15-10(7)11(18)12(24-15)14(19)23/h4-5,13H,3,18H2,1-2H3,(H2,19,23) . This code provides a textual representation of the compound’s molecular structure.Scientific Research Applications
Synthesis of Novel Compounds
The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[1,6-a]benzimidazoles, and related fused systems utilizes 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides as key intermediates. This demonstrates the compound's versatility in synthesizing a wide range of heterocyclic compounds with potential biological and chemical applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Activity
Research on pyridothienopyrimidines and pyridothienotriazines derived from 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide shows promising antimicrobial activity. The synthesis and evaluation of these compounds highlight their potential as antimicrobial agents, providing a basis for further exploration in medical and pharmaceutical applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Fluorescent Properties
The reaction of partially saturated derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide with phthalic anhydride leads to the formation of thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole derivatives showing pronounced UV fluorescence. This highlights the compound's utility in creating fluorescent markers for chemical and biological assays (Dotsenko et al., 2021).
Development of Antiproliferative Agents
3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines, including variations of the core compound, exhibit antiproliferative activity against the phospholipase C enzyme. Research into modifying key functional groups of these derivatives suggests potential for developing novel anticancer agents (van Rensburg et al., 2017).
Chemical Transformations and Applications
The compound has been used in the synthesis of new functionalized thieno[2,3-b]pyridines, where it reacts with chloroacetyl chloride to afford derivatives with potential applications in developing new chemical entities for various scientific applications (Lukina, Stolyarova, & Dotsenko, 2017).
Mechanism of Action
Mode of Action
The specific mode of action of 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide It’s suggested that similar compounds may work through cdk8 inhibition .
Pharmacokinetics
The ADME properties of 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide A related compound was found to have high tpsa values, indicating a probable low ability to penetrate through the cell membrane or blood-brain barrier .
Result of Action
The specific molecular and cellular effects of 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide Similar compounds have been found to have excellent biological activity .
properties
IUPAC Name |
3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3OS/c1-3-2-4(8(11)12)15-10-5(3)6(13)7(17-10)9(14)16/h2,8H,13H2,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHQSVMVQFYUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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